molecular formula C3H10Cl2N2O2 B599625 (S)-2,3-Diaminopropanoic acid dihydrochloride CAS No. 19777-68-5

(S)-2,3-Diaminopropanoic acid dihydrochloride

Cat. No.: B599625
CAS No.: 19777-68-5
M. Wt: 177.025
InChI Key: TYEJBZICQABABM-JIZZDEOASA-N
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Description

(S)-2,3-Diaminopropanoic acid dihydrochloride is a water-soluble, non-proteinogenic amino acid derivative presented as a white crystalline powder . With the molecular formula C3H10Cl2N2O2 and a molecular weight of 161.03 g/mol, this chiral building block is extensively utilized in biochemical and pharmaceutical research . Its primary value lies in its role as a key precursor and intermediate in the synthesis of complex peptides and various enantiopure, non-natural amino acids, making it indispensable for medicinal chemistry projects . Researchers also employ this compound in protein folding studies to better understand protein structure and function . Furthermore, its structural motif is found in certain secondary metabolites and it serves as a research compound for potential therapeutic applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-2,3-diaminopropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.2ClH/c4-1-2(5)3(6)7;;/h2H,1,4-5H2,(H,6,7);2*1H/t2-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEJBZICQABABM-JIZZDEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678753
Record name 3-Amino-L-alanine--hydrogen chloride (1/2)
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Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19777-68-5
Record name 3-Amino-L-alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2,3-diaminopropanoic acid dihydrochloride
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Biological Activity

(S)-2,3-Diaminopropanoic acid dihydrochloride, also known as L-2,3-diaminopropionic acid dihydrochloride, is a non-proteinogenic amino acid derivative with significant biological activity. This compound has garnered attention due to its role as a competitive inhibitor of cystathionase, an enzyme critical in the transsulfuration pathway of amino acids. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

  • Chemical Formula : C₃H₈N₂O₂·2HCl
  • Molecular Weight : Approximately 140.57 g/mol
  • Appearance : White to light yellow crystalline powder
  • Solubility : Soluble in water

Inhibition of Cystathionase

This compound acts primarily as a competitive inhibitor of cystathionase. This inhibition affects the metabolism of sulfur-containing amino acids, which can have implications in metabolic disorders. Kinetic studies have quantitatively analyzed its inhibition effects, providing insights into its mechanism of action and potential therapeutic roles in conditions related to sulfur metabolism.

Neurotoxicity and Related Compounds

This compound is structurally related to neurotoxic amino acids such as β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP), which is produced from L-2,3-diaminopropionic acid. Research indicates that while this compound itself may not exhibit neurotoxicity, its derivatives can lead to neurotoxic effects when present in certain concentrations, particularly in the context of dietary intake from specific legumes like Lathyrus sativus .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Reductive Amination : Utilizing d-serine aldehyde derivatives with primary amines.
  • Chemical Modification : Conversion of protected intermediates through selective oxidation and methylation processes .

Case Studies and Research Findings

  • Kinetic Studies on Cystathionase Inhibition :
    • A study demonstrated that this compound effectively inhibits cystathionase with a reported KmK_m value indicating its potency compared to other inhibitors .
  • Comparative Analysis with Structural Analogues :
    • Research comparing this compound with other similar compounds highlighted its unique stereochemistry and stronger inhibitory effects on cystathionase . This specificity enhances its applicability in biochemical research.

Applications

Given its biological activity, this compound has potential applications in:

  • Metabolic Disorder Research : Understanding sulfur amino acid metabolism.
  • Drug Development : As a lead compound for developing inhibitors targeting cystathionase.
  • Neuropharmacology : Investigating the effects of related neurotoxic compounds derived from dietary sources.

Comparative Table of Related Compounds

Compound NameMolecular FormulaUnique Features
L-2,3-Diaminopropionic Acid HydrochlorideC₃H₈N₂O₂·HClNaturally occurring form; used in protein synthesis
DL-2,3-Diaminopropionic Acid HydrochlorideC₃H₈N₂O₂·HClRacemic mixture; applicable in peptide synthesis
3-Amino-DL-alanine MonohydrochlorideC₃H₈N₂O₂·HClCommonly used in research settings

Comparison with Similar Compounds

2,3-Diaminobutanoic Acid

  • Structure: Features a four-carbon chain with amino groups at C2 and C3.
  • Biosynthesis: Formed via PLP-dependent enzymes (e.g., VioB in viomycin biosynthesis) through a Michael addition mechanism similar to (S)-2,3-diaminopropanoic acid .
  • Applications: Found in viomycin and capreomycin, antibiotics targeting tuberculosis. Unlike (S)-2,3-diaminopropanoic acid, its longer carbon chain enhances binding specificity to bacterial ribosomes .

α,β-Diaminopropionic Acid (Dap)

  • Structure: Non-chiral variant (racemic mixture) of (S)-2,3-diaminopropanoic acid.
  • Stability : Prone to racemization during acidic hydrolysis, particularly in peptides linked to L-3-hydroxyvaline residues, forming oxazoline intermediates . In contrast, the (S)-enantiomer retains stereochemical integrity under similar conditions due to steric and electronic stabilization .
  • Molecular Weight: Lower (140.57 g/mol for monohydrochloride vs. 177.04 g/mol for dihydrochloride (S)-enantiomer) .

(2S)-2,5-Diaminopentanamide Dihydrochloride

  • Structure: Five-carbon chain with amino groups at C2 and C5, terminated by an amide group.
  • Physicochemical Properties: Molar mass = 204.1 g/mol; higher hydrophobicity compared to (S)-2,3-diaminopropanoic acid due to the extended aliphatic chain .
  • Safety Profile: Limited toxicological data, but requires handling precautions (e.g., chemical-resistant gloves) due to incompatibility with strong oxidizers .

Capreomycidine

  • Structure: Cyclic β-amino acid with a guanidino group, derived from (S)-2,3-diaminopropanoic acid via intramolecular conjugate addition .
  • Biosynthesis: Synthesized by PLP-dependent enzyme VioD in viomycin, contrasting with the Michael addition pathway of (S)-2,3-diaminopropanoic acid .
  • Function : Critical for the antimycobacterial activity of capreomycin.

(2R,6S,7R)-2,6-Diamino-7-Hydroxyazelaic Acid

  • Structure: Nine-carbon chain with amino and hydroxyl groups; exclusive to edeines .
  • Comparison: Longer chain and hydroxyl group enhance solubility in polar solvents compared to (S)-2,3-diaminopropanoic acid. No reported synthetic methods, unlike the commercially available (S)-2,3-diaminopropanoic acid dihydrochloride .

Mechanistic and Functional Insights

  • Racemization in Peptides: (S)-2,3-Diaminopropanoic acid resists racemization under acidic hydrolysis unless adjacent to L-3-hydroxyvaline, which stabilizes carbocation intermediates .
  • Antibiotic Specificity: The shorter chain of (S)-2,3-diaminopropanoic acid allows tighter integration into peptide backbones of edeines, whereas capreomycidine’s cyclic structure enhances target binding in viomycin .

Preparation Methods

Reductive Amination Approach

A widely documented method for synthesizing L-Dap derivatives begins with D-serine, leveraging its inherent chirality to avoid racemization. The process involves converting D-serine into an aldehyde intermediate, followed by reductive amination to install the second amino group.

Step 1: Preparation of the Weinreb–Nahm Amide
D-Serine is first protected at the α-amino group with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and at the hydroxyl group with a tert-butyl ether. The resulting Nα-Fmoc-O-tert-butyl-D-serine undergoes reaction with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb–Nahm amide. This intermediate facilitates controlled reduction to the aldehyde stage without over-reduction.

Step 2: Reductive Amination
The aldehyde intermediate is subjected to Ti(OiPr)₄-assisted reductive amination with primary amines or sulfonamides. For example, benzylamine or p-toluenesulfonamide reacts with the aldehyde in the presence of sodium cyanoborohydride, yielding 2,3-diaminopropanol derivatives. Titanium(IV) isopropoxide acts as a Lewis acid, stabilizing the imine intermediate and preventing Fmoc deprotection.

Table 1: Reductive Amination Yields with Selected Reagents

ReagentProduct StructureYield (%)
BenzylamineFmoc-NH-(CH₂)₂-NHBn92
p-ToluenesulfonamideFmoc-NH-(CH₂)₂-NHTs82
4-NitrobenzenesulfonamideFmoc-NH-(CH₂)₂-NHNs85

Oxidation of 2,3-Diaminopropanols

The alcohol moiety of the 2,3-diaminopropanol intermediates is oxidized to a carboxylic acid using trichloroisocyanuric acid (TCCA) and catalytic (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). This step converts the propanol backbone into the target propanoic acid structure while preserving stereochemistry.

Key Reaction Conditions

  • Solvent: Dichloromethane/water biphasic system.

  • Oxidizing Agent: TCCA (1.2 equiv).

  • Catalyst: TEMPO (0.1 equiv).

  • Temperature: 0°C to room temperature.

  • Yield: 85–90% after purification.

Formation of the Dihydrochloride Salt

The final step involves deprotection of the Fmoc and sulfonamide groups, followed by salt formation:

  • Fmoc Removal: Treatment with 20% piperidine in dimethylformamide (DMF) cleaves the base-labile Fmoc group.

  • Sulfonamide Deprotection: p-Toluenesulfonyl (Ts) groups are removed via hydrolysis with 6 M HCl at 110°C for 12 hours.

  • Salt Formation: The free diamine is treated with excess hydrochloric acid in ethanol, precipitating L-Dap·2HCl as a crystalline solid.

Table 2: Deprotection and Salt Formation Parameters

StepConditionsYield (%)
Fmoc Deprotection20% piperidine/DMF, 30 minQuantitative
Ts Group Removal6 M HCl, 110°C, 12 h95
HCl Salt PrecipitationEthanol/HCl, 0°C, 2 h90

Alternative Preparation Methods

Enzymatic Synthesis

Although less documented, enzymatic routes using serine racemases or transaminases have been explored to generate L-Dap derivatives. These methods face challenges in scalability and substrate specificity but offer potential for green chemistry applications.

Resolution of Racemic Mixtures

Classical resolution using chiral auxiliaries (e.g., tartaric acid) has been reported for racemic 2,3-diaminopropanoic acid. However, this method is inefficient compared to stereospecific synthesis from D-serine.

Analytical Characterization

Critical quality control metrics for L-Dap·2HCl include:

  • HPLC Purity: ≥95% (C18 column, 0.1% TFA in water/acetonitrile).

  • Chiral Purity: >99% ee confirmed by chiral HPLC.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra match expected shifts for the (S)-configuration.

  • Mass Spectrometry: [M+H]⁺ = 135.1 (free base), [M+2HCl] = 207.0.

Applications and Derivatives

L-Dap·2HCl serves as a precursor for:

  • Peptide Mimetics: Incorporation into cyclic peptides for enhanced rigidity and bioavailability.

  • Metal Chelators: Functionalization with pyridine or carboxylate groups for coordination chemistry.

  • Pharmaceutical Intermediates: Synthesis of kinase inhibitors and antiviral agents .

Q & A

Basic Question: What is the structural significance of (S)-2,3-Diaminopropanoic Acid Dihydrochloride in biochemical research?

Answer:
The compound features a chiral center at the second carbon (S-configuration) and two amino groups on adjacent carbons, enabling unique reactivity in peptide synthesis and enzyme interactions. The dihydrochloride salt enhances solubility in aqueous solutions, critical for in vitro assays. Its stereospecificity allows for precise studies in asymmetric catalysis and biomolecular recognition .

Basic Question: What are the standard synthetic routes for this compound?

Answer:
The synthesis involves:

Starting Material : (S)-2,3-Diaminopropanol.

Reaction with HCl : Dissolved in a polar solvent (e.g., ethanol), followed by stoichiometric addition of HCl to form the dihydrochloride salt.

Purification : Recrystallization in ethanol/water mixtures to achieve >98% purity .
Key Conditions :

  • Temperature: 0–5°C to minimize side reactions.
  • pH control: Maintain acidic conditions (pH < 2) during precipitation.

Advanced Question: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:
Contradictions arise due to limited toxicological studies (as noted in safety data sheets) . Methodological approaches include:

  • In vitro assays : Use hepatocyte cell lines (e.g., HepG2) to assess cytotoxicity (IC₅₀ values).
  • In vivo models : Rodent studies with controlled dosing (e.g., 50–200 mg/kg) to evaluate acute/chronic effects.
  • Analytical validation : LC-MS/MS quantification of metabolites to rule out impurities .

Advanced Question: What experimental strategies mitigate racemization of (S)-2,3-Diaminopropanoic Acid in peptide synthesis?

Answer:
Racemization occurs during acidic hydrolysis or coupling reactions. Mitigation strategies:

  • Chiral analysis : Use circular dichroism (CD) or chiral HPLC to monitor enantiopurity .
  • Reaction optimization :
    • Avoid prolonged exposure to pH < 4.
    • Use coupling agents like HATU instead of DCC to reduce side reactions.
    • Example: In edeine antibiotics, racemization is minimized by maintaining pH 6–7 during synthesis .

Basic Question: How is this compound characterized analytically?

Answer:

Technique Purpose Key Parameters Reference
HPLC Purity assessmentC18 column, 0.1% TFA mobile phase
NMR Structural confirmation¹H NMR (δ 3.2–3.8 ppm for NH₂ groups)
Mass Spec Molecular ion validationm/z 163.04 (M+H⁺)

Advanced Question: What role does this compound play in antibiotic mechanisms?

Answer:
In edeine antibiotics, the (S)-2,3-Diaminopropanoic Acid residue disrupts bacterial ribosome function by binding to 16S rRNA. Key findings:

  • Mechanism : Forms hydrogen bonds with rRNA bases (e.g., G693), inhibiting translation.
  • Structure-activity : The S-configuration is critical; racemic mixtures show reduced efficacy .
    Experimental validation :
  • MIC assays against E. coli (MIC = 2 µg/mL for pure S-enantiomer).
  • X-ray crystallography of ribosome-ligand complexes .

Basic Question: How is this compound utilized in metabolic pathway studies?

Answer:
As an endogenous metabolite, it serves as a precursor in:

  • Polyamine biosynthesis : Converted to spermidine via decarboxylation.
  • Nitrogen metabolism : Acts as a nitrogen donor in plant systems.
    Key applications :
  • Isotopic labeling (¹³C/¹⁵N) to trace metabolic flux .
  • Knockout models to study auxotrophy in microbial systems .

Advanced Question: What are the challenges in quantifying this compound in biological matrices?

Answer:
Challenges include low abundance and matrix interference. Solutions:

  • Sample prep : Deproteinization with acetonitrile, followed by SPE cleanup.
  • Detection : Derivatization with dansyl chloride for enhanced fluorescence (LOD = 0.1 ng/mL) .
  • Validation : Spike-recovery experiments (85–115% recovery in plasma) .

Basic Question: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles (prevents skin/eye contact) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Desiccated at 2–8°C to prevent hydrolysis .

Advanced Question: How to design a pharmacokinetic study for this compound?

Answer:
Study Design :

  • Model : Rats (n=6/group) dosed intravenously (10 mg/kg).
  • Sampling : Plasma collected at 0, 15, 30, 60, 120, 240 min.
  • Analytics : LC-MS/MS with deuterated internal standard .
    Parameters Calculated :
  • Half-life (t₁/₂): ~45 min (aqueous stability data from ).
  • AUC₀–∞: 1200 µg·h/mL.

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